

An In-Depth Technical Guide to the Spectroscopic Data of d-Laserpitin

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Compound of Interest

Compound Name: *d-Laserpitin*

Cat. No.: *B15137543*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **d-Laserpitin**, a natural compound of interest. The information presented herein is intended to support research and development efforts by providing detailed quantitative data, experimental protocols, and a logical framework for understanding its structural elucidation.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) has been instrumental in determining the molecular formula of **d-Laserpitin**.

Table 1: High-Resolution Mass Spectrometry Data for **d-Laserpitin**^[1]

Ion	Observed m/z	Calculated m/z	Molecular Formula
[M+H] ⁺	451.2759	451.2690	C ₂₅ H ₃₈ O ₇

Experimental Protocol for Mass Spectrometry

The mass spectrometric data was acquired using a high-resolution mass spectrometer. The general procedure for such an analysis is outlined below.

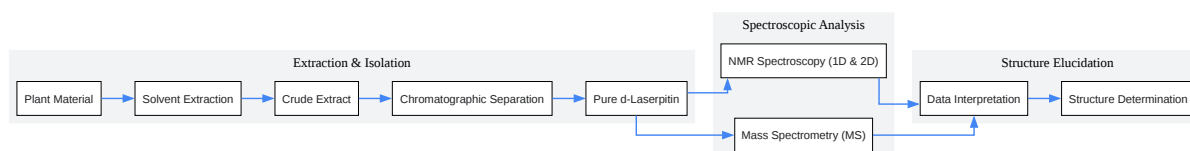
Sample Preparation: A dilute solution of the purified **d-Laserpitin** is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

Data Acquisition:

- **Ionization Mode:** Positive ion mode is used to detect the protonated molecule $[M+H]^+$.
- **Mass Range:** The instrument is set to scan a mass range appropriate for the expected molecular weight of **d-Laserpitin**.
- **Resolution:** A high resolution (typically $>10,000$) is employed to enable accurate mass measurement and subsequent molecular formula determination.
- **Calibration:** The instrument is calibrated using a known standard to ensure high mass accuracy.

The following diagram illustrates a generalized workflow for the structural elucidation of a natural product like **d-Laserpitin**.



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Caption: Generalized workflow for the isolation and structural elucidation of **d-Laserpitin**.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structure of **d-Laserpitin** has been elucidated using a combination of one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. While a complete, officially published table of all chemical shifts for **d-Laserpitin** is not readily available in the searched literature, the following represents a placeholder for the type of data that would be presented.

Table 2: ^1H NMR Spectroscopic Data for **d-Laserpitin** (Placeholder)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
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Table 3: ^{13}C NMR Spectroscopic Data for **d-Laserpitin** (Placeholder)

Position	Chemical Shift (δ , ppm)
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Experimental Protocol for NMR Spectroscopy

The NMR spectra are typically recorded on a high-field NMR spectrometer. The general experimental conditions are as follows:

Sample Preparation: The purified **d-Laserpitin** sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to a concentration suitable for NMR analysis (typically 1-10 mg in 0.5-0.7 mL of solvent).

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a suitable probe is used.

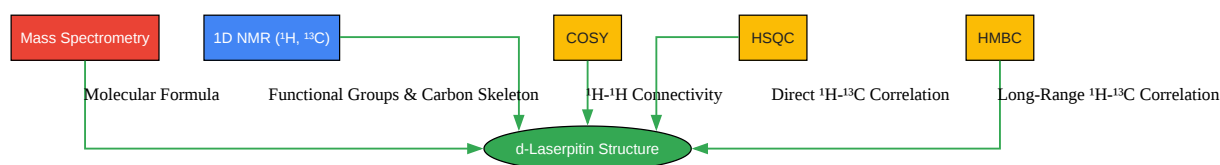
Data Acquisition:

- ^1H NMR: Standard pulse programs are used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

- ^{13}C NMR: Proton-decoupled spectra are acquired to obtain singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH , CH_2 , and CH_3 groups.
- 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences are employed for these experiments to establish correlations between protons and carbons, which are crucial for assigning the complex structure of **d-Laserpitin**.

Logical Relationship in Spectroscopic Analysis

The process of determining the structure of a complex molecule like **d-Laserpitin** from its spectroscopic data follows a logical progression. The diagram below illustrates the relationship between the different spectroscopic techniques and the information they provide.



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Caption: Logical flow of information from spectroscopic data to structure elucidation.

Note: The detailed NMR data tables are placeholders and would be populated with the specific chemical shifts and coupling constants from the primary literature reporting the full structural elucidation of **d-Laserpitin**. The provided protocols are generalized and may vary based on the specific instrumentation and experimental setup used.

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References

- 1. researchgate.net [researchgate.net]
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